molecular formula C21H19N3OS B2684369 N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-(4-methylphenyl)sulfanylacetamide CAS No. 339278-12-5

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-(4-methylphenyl)sulfanylacetamide

Cat. No. B2684369
CAS RN: 339278-12-5
M. Wt: 361.46
InChI Key: UYRMUWBFQJUCNU-UHFFFAOYSA-N
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Description

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-(4-methylphenyl)sulfanylacetamide, also known as DBAQ, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DBAQ belongs to the family of quinazoline derivatives, which are known for their diverse biological activities such as anticancer, antifungal, and antiviral properties.

Scientific Research Applications

Synthesis and Chemical Transformations

Some Transformations of 2-(Chloromethyl)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one Research by Markosyan et al. (2018) explored the condensation and cyclization processes involving chloro-N-(2-cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)acetamide, leading to the synthesis of various derivatives of 5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one. This study highlights the chemical versatility of the quinazoline scaffold in synthesizing compounds with a potential for further biological applications (Markosyan et al., 2018).

Anticancer Applications

Discovery of Benzo[g]quinazolin benzenesulfonamide Derivatives as Dual EGFR/HER2 Inhibitors Alsaid et al. (2017) synthesized a series of N-(substituted)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydrobenzo[g]quinazolin-2-yl)thio)acetamide derivatives, demonstrating significant cytotoxic activity against the A549 lung cancer cell line and potent inhibitory effects on EGFR and HER2 tyrosine kinase enzymes. This research underscores the potential of benzoquinazolinone derivatives in cancer therapy, particularly for targeting specific receptor tyrosine kinases involved in tumor growth and proliferation (Alsaid et al., 2017).

Antimicrobial and Antifungal Applications

Studies on Substituted Benzo[h]quinazolines, Benzo[g]indazoles, Pyrazoles, 2,6-Diarylpyridines as Anti-tubercular Agents Maurya et al. (2013) evaluated a range of substituted benzo[h]quinazoline derivatives for their in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. Several compounds exhibited significant activity, suggesting the therapeutic potential of these derivatives in treating tuberculosis (Maurya et al., 2013).

Anti-inflammatory Applications

Substituted Quinazolinones and Their Anti-inflammatory Activity Hitkari et al. (1995) synthesized and evaluated the anti-inflammatory activity of various substituted quinazolinone derivatives. The study identified compounds with significant anti-inflammatory effects, which could serve as leads for the development of new anti-inflammatory agents (Hitkari et al., 1995).

properties

IUPAC Name

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3OS/c1-14-6-10-17(11-7-14)26-13-19(25)23-21-22-12-16-9-8-15-4-2-3-5-18(15)20(16)24-21/h2-7,10-12H,8-9,13H2,1H3,(H,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYRMUWBFQJUCNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=NC=C3CCC4=CC=CC=C4C3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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